

# Reactivity and stability of 2-Chloro-4-methoxyphenylacetic acid

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## Compound of Interest

**Compound Name:** 2-Chloro-4-methoxyphenylacetic acid

**Cat. No.:** B1364964

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An In-Depth Technical Guide to the Reactivity and Stability of **2-Chloro-4-methoxyphenylacetic Acid**

## Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of **2-Chloro-4-methoxyphenylacetic acid** (CAS No. 91367-09-8). As a pivotal intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), and certain agricultural chemicals, a thorough understanding of its chemical behavior is critical for researchers, process chemists, and drug development professionals.[1][2] This document delineates the compound's key reactive centers, explores its behavior under various chemical conditions, outlines its stability profile, and provides validated protocols for handling, storage, and experimental assessment. The insights herein are designed to facilitate safer handling, optimize reaction conditions, and predict potential degradation pathways, thereby accelerating research and development timelines.

## Introduction and Physicochemical Properties Overview and Significance

**2-Chloro-4-methoxyphenylacetic acid** is a substituted phenylacetic acid derivative whose structural features make it a versatile building block in organic synthesis. Its primary value lies in its role as a key intermediate for constructing more complex bioactive molecules.[1] The

presence of a carboxylic acid function, an activated aromatic ring, and a chlorine substituent allows for a wide range of chemical transformations. In the pharmaceutical industry, its stability and reactivity profile are leveraged in the design and synthesis of novel therapeutic agents, especially in the fields of anti-inflammatory and analgesic medicine.[1][2]

## Chemical Structure and Nomenclature

The molecule consists of a phenylacetic acid core substituted with a chlorine atom at position 2 and a methoxy group at position 4 of the phenyl ring.

- IUPAC Name: 2-(2-Chloro-4-methoxyphenyl)acetic acid
- Common Synonyms: **2-Chloro-4-methoxyphenylacetic acid**
- CAS Number: 91367-09-8[1]

## Physicochemical Data

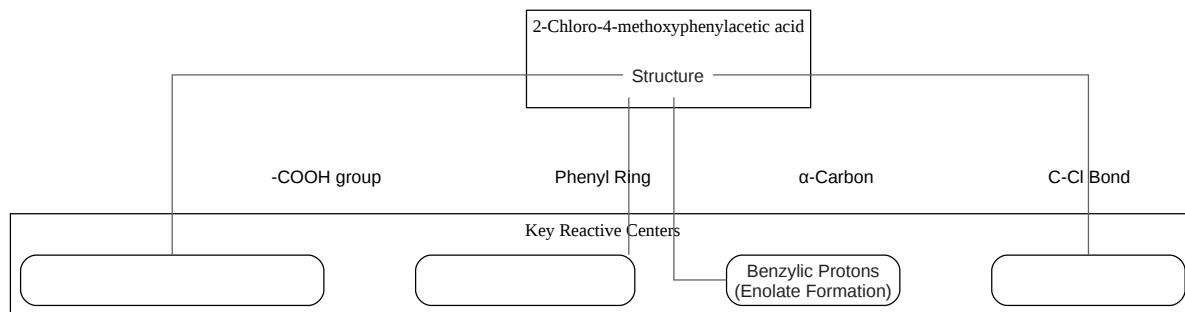
The fundamental physical and chemical properties of **2-Chloro-4-methoxyphenylacetic acid** are summarized in the table below. This data is essential for determining appropriate solvents, reaction temperatures, and purification methods.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	[1]
Molecular Weight	200.62 g/mol	[1]
Appearance	Colorless crystalline solid	[1]
Melting Point	118-124 °C	[1]
Purity	≥ 99% (GC)	[1]

## Chemical Reactivity Profile

The reactivity of **2-Chloro-4-methoxyphenylacetic acid** is governed by its four principal functional regions: the carboxylic acid group, the activated aromatic ring, the acidic benzylic

protons, and the aryl chloride bond. Understanding the interplay of these sites is key to predicting reaction outcomes.



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Caption: Key reactive centers of **2-Chloro-4-methoxyphenylacetic acid**.

## Reactions at the Carboxylic Acid Moiety

As a typical carboxylic acid, this functional group is the most prominent site of reactivity.<sup>[3]</sup>

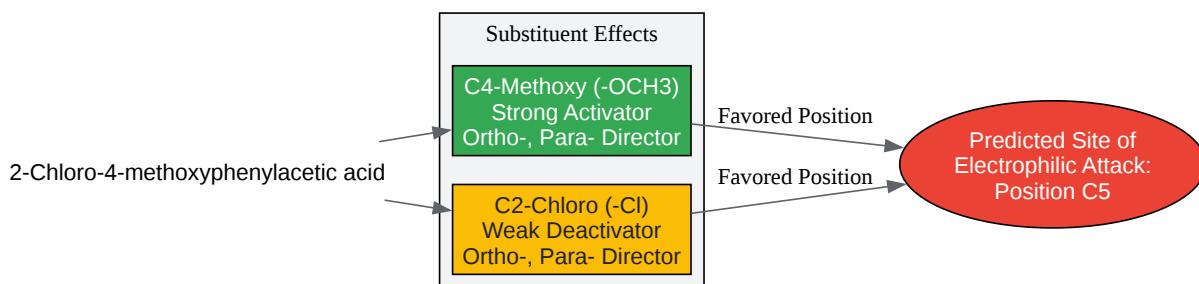
- Acid-Base Reactions: It readily reacts with inorganic and organic bases to form the corresponding carboxylate salts. This neutralization reaction is exothermic.<sup>[3]</sup>
- Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. This is a standard transformation used to modify solubility or to protect the acid group during subsequent reaction steps.
- Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, typically requiring a coupling agent (e.g., DCC, EDC) or prior conversion to a more reactive species like an acyl chloride.

- Reduction: Strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(2-chloro-4-methoxyphenyl)ethanol.

## Electrophilic Aromatic Substitution

The phenyl ring's reactivity towards electrophiles is dictated by the competing electronic effects of its substituents.

- Directing Effects: The methoxy ( $-\text{OCH}_3$ ) group at C4 is a powerful activating, ortho-, para- directing group. The chlorine ( $-\text{Cl}$ ) atom at C2 is a deactivating, ortho-, para- director. The acetic acid side chain is a deactivating, meta- director.
- Causality of Regioselectivity: The overall outcome is dominated by the strongly activating methoxy group. It directs incoming electrophiles to its ortho positions (C3 and C5). The C3 position is sterically hindered by the adjacent chlorine atom. Therefore, electrophilic substitution is strongly favored at the C5 position. This regioselectivity is crucial for planning multi-step syntheses. For instance, bromination of the related 4-methoxyphenylacetic acid proceeds with high regioselectivity, a principle that applies here as well.[4]



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Caption: Logic of regioselectivity in electrophilic aromatic substitution.

## Reactions at the Benzylic Position

The two protons on the carbon atom adjacent to both the phenyl ring and the carboxylic acid group (the  $\alpha$ -carbon) are acidic. A strong, non-nucleophilic base can deprotonate this position to form an enolate, which can then act as a nucleophile in reactions such as alkylations.

## Reactivity of the Aryl Chloride

The carbon-chlorine bond on the aromatic ring is generally stable and unreactive towards nucleophilic aromatic substitution under standard laboratory conditions. Reactions to displace the chloride typically require harsh conditions (high heat and pressure) or the presence of a suitable catalyst.

## Stability and Degradation

The compound is generally stable under normal laboratory conditions.<sup>[5]</sup> However, its stability is compromised by exposure to high temperatures, strong oxidizing agents, and specific environmental conditions.

## Thermal Stability

While stable at room temperature, strong or intense heating should be avoided.<sup>[6][7]</sup> Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO<sub>2</sub>), and hydrogen chloride (HCl).<sup>[5]</sup> In finely distributed form, it may form explosive mixtures with air upon intense heating.<sup>[7]</sup>

## Chemical Stability and Incompatibilities

- **Oxidizing Agents:** The compound is incompatible with strong oxidizing agents. Such mixtures can lead to exothermic reactions and degradation.<sup>[3]</sup>
- **Bases:** As an acid, it will react exothermically with bases. This is an expected reaction, not a sign of instability.<sup>[3]</sup>
- **Environmental Degradation:** Specific degradation studies on **2-Chloro-4-methoxyphenylacetic acid** are not widely published. However, extensive research on analogous chlorinated phenoxyacetic acid herbicides (e.g., 2,4-D) shows that microbial degradation in soil and water is a primary pathway.<sup>[8][9][10]</sup> This process often involves enzymatic action (e.g., laccases, cytochromes P450) and proceeds through intermediates such as 2-chloro-4-methoxyphenol via oxidative or reductive mechanisms.<sup>[10][11][12]</sup>

## Experimental Protocols and Handling

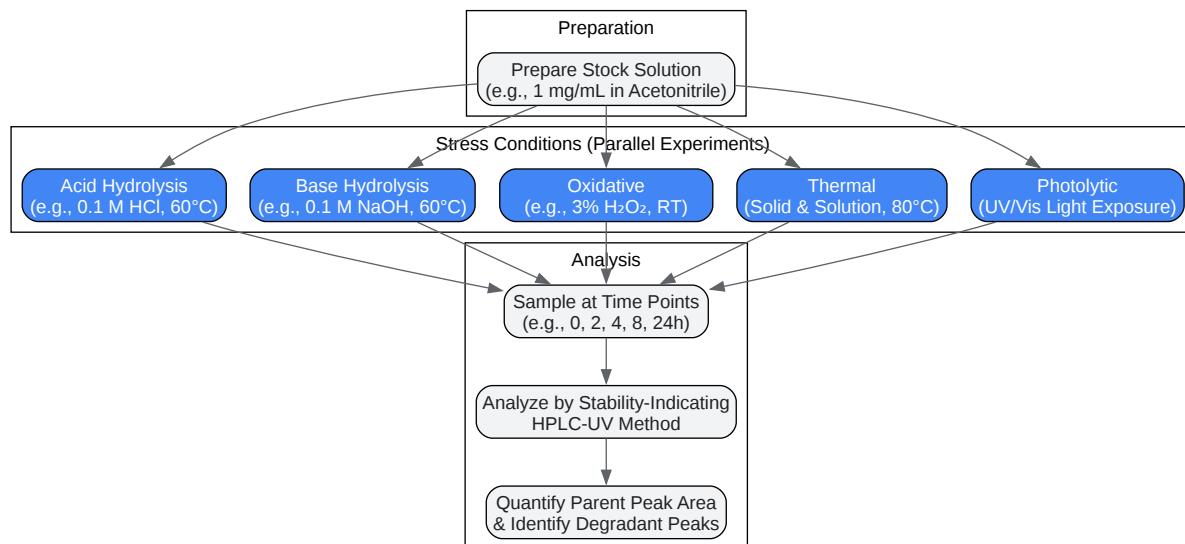
### Recommended Storage and Handling

Adherence to proper handling procedures is essential for maintaining the compound's integrity and ensuring laboratory safety.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[5\]](#)[\[13\]](#)[\[14\]](#)  
[\[15\]](#) Storage at ambient room temperature is generally acceptable.[\[1\]](#)
- Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[14\]](#)[\[15\]](#) Avoid formation of dust and aerosols.[\[13\]](#)[\[14\]](#)

## Protocol: Stability Assessment under Forced Degradation

This protocol provides a self-validating system to understand the compound's stability profile, which is critical for drug development and formulation. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the parent compound and detect degradation products.



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Caption: Workflow for forced degradation stability testing.

Methodology:

- Stock Solution Preparation: Accurately weigh and dissolve **2-Chloro-4-methoxyphenylacetic acid** in a suitable solvent (e.g., acetonitrile or a methanol/water mixture) to a final concentration of 1 mg/mL.
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). Keep at room temperature, protected from light.
- Thermal Degradation:
  - Place a sample of the solid powder in an oven at 80°C.
  - Place a sample of the stock solution in an oven at 80°C.
- Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (providing UV and visible light, e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil.
- Sampling and Analysis: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before injection. Analyze all samples by a validated stability-indicating HPLC method.
- Data Interpretation: Compare the chromatograms of stressed samples to the control. A loss in the main peak area with a corresponding appearance of new peaks indicates degradation.

## Protocol: A Representative Fischer Esterification

This protocol details the synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)acetate.

Materials:

- **2-Chloro-4-methoxyphenylacetic acid** (1.0 eq)
- Methanol (20-30 eq, serves as reactant and solvent)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>, 0.1 eq, catalyst)
- Saturated Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (Saturated NaCl solution)

- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Organic solvent for extraction (e.g., Ethyl Acetate)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve **2-Chloro-4-methoxyphenylacetic acid** in methanol.
- Catalyst Addition: Slowly add the concentrated sulfuric acid to the solution while stirring.
- Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup:
  - Cool the reaction mixture to room temperature.
  - Remove the excess methanol under reduced pressure using a rotary evaporator.
  - Dissolve the residue in ethyl acetate.
  - Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until  $\text{CO}_2$  evolution ceases.
  - Wash the organic layer with water, followed by brine.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
- Purification: If necessary, purify the product by column chromatography on silica gel.

## Conclusion

**2-Chloro-4-methoxyphenylacetic acid** is a chemically stable compound under standard conditions, yet it possesses a rich and predictable reactivity profile. Its carboxylic acid moiety and the activated aromatic ring are the primary centers for synthetic transformations, with electrophilic substitution occurring selectively at the C5 position. While thermally stable to a

point, care must be taken to avoid high temperatures and incompatible materials like strong oxidizers. An understanding of these characteristics, grounded in the principles of physical organic chemistry, is indispensable for its effective and safe use in the synthesis of advanced pharmaceutical and chemical products.

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